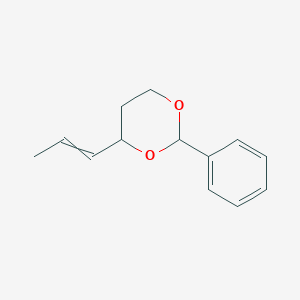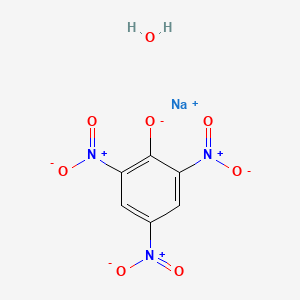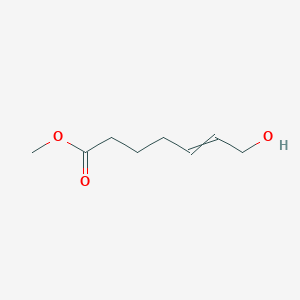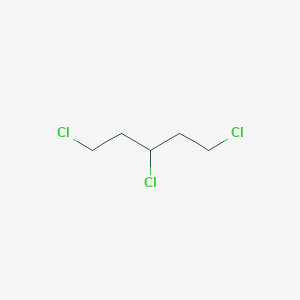![molecular formula C22H17NO2 B14450436 3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid CAS No. 75175-12-1](/img/structure/B14450436.png)
3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is an organic compound that features a biphenyl structure linked to a prop-2-enoic acid moiety through an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid typically involves the condensation of 4-aminobiphenyl with cinnamaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl quinones.
Reduction: 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methyl]amino}phenyl)prop-2-enoic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Potential use in the development of organic electronic materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is not fully understood. it is believed to interact with cellular proteins through its imine group, potentially inhibiting enzymes or modulating receptor activity. The biphenyl structure may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-[(4-Hydroxyphenyl)methylidene]amino]benzoic acid: Similar structure with a hydroxy group instead of a biphenyl moiety.
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)propanoic acid: Similar structure but with a saturated propanoic acid instead of a prop-2-enoic acid.
Uniqueness
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is unique due to its combination of a biphenyl structure and an imine-linked prop-2-enoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
75175-12-1 |
|---|---|
Formule moléculaire |
C22H17NO2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-[4-[(4-phenylphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H17NO2/c24-22(25)15-10-17-8-13-21(14-9-17)23-16-18-6-11-20(12-7-18)19-4-2-1-3-5-19/h1-16H,(H,24,25) |
Clé InChI |
FWAVFXJDPXAZFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


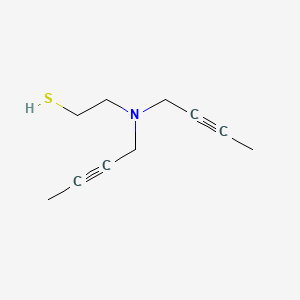
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
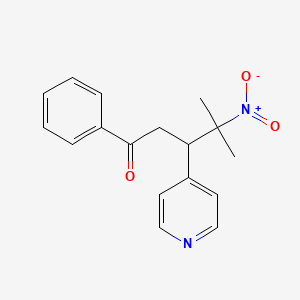
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

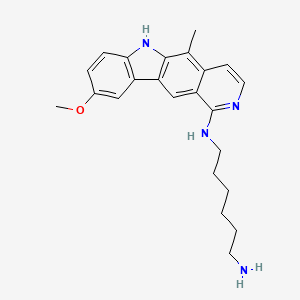
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)


